molecular formula C22H16N4O4S3 B2420586 N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide CAS No. 476642-72-5

N2,N5-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide

Cat. No.: B2420586
CAS No.: 476642-72-5
M. Wt: 496.57
InChI Key: KYAVPBJPVLWUCW-UHFFFAOYSA-N
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Description

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide is a complex organic compound with a molecular formula of C22H16N4O4S3 and a molecular weight of 496.57. This compound features a thiophene core substituted with two thiazole rings, each bearing a 5-methyl-2-furyl group. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of Furyl Groups: The 5-methyl-2-furyl groups can be introduced through a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.

    Coupling to Thiophene Core: The final step involves coupling the synthesized thiazole derivatives to the thiophene-2,5-dicarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, resulting in the formation of thiophene-2,5-dicarboxylic acid and the corresponding thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: The compound’s unique properties are being investigated for use in materials science, including the development of organic semiconductors and photovoltaic materials.

Comparison with Similar Compounds

N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide can be compared with similar compounds such as:

    N,N’-bis[4-(2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide: This compound lacks the methyl group on the furyl rings, which may affect its reactivity and binding affinity.

    N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]benzene-1,4-dicarboxamide: Here, the thiophene core is replaced with a benzene ring, potentially altering its electronic properties and interactions with other molecules.

The uniqueness of N,N’-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide lies in its specific substitution pattern and the presence of multiple heteroatoms, which contribute to its diverse chemical and biological activities.

Properties

IUPAC Name

2-N,5-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S3/c1-11-3-5-15(29-11)13-9-31-21(23-13)25-19(27)17-7-8-18(33-17)20(28)26-22-24-14(10-32-22)16-6-4-12(2)30-16/h3-10H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVPBJPVLWUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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